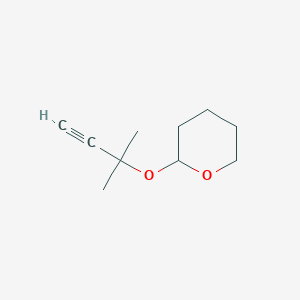

2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methylbut-3-yn-2-yloxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-10(2,3)12-9-7-5-6-8-11-9/h1,9H,5-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDREIWJWDVUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)OC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400652 | |

| Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27943-46-0 | |

| Record name | 2-[(2-Methylbut-3-yn-2-yl)oxy]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Key Intermediate in Modern Organic Synthesis

An In-Depth Technical Guide to 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

This compound (CAS Number: 27943-46-0 ) is a pivotal chemical intermediate, primarily utilized as the protected form of 2-methyl-3-butyn-2-ol.[1][2][3] The strategic importance of this compound lies in the utility of the tetrahydropyranyl (THP) ether as a robust protecting group for alcohols. This protection allows the terminal alkyne functionality of the parent molecule to undergo a wide array of chemical transformations under conditions that would be incompatible with a free hydroxyl group, such as reactions involving strong bases, organometallics, or hydrides.[4][5]

The parent alcohol, 2-methyl-3-butyn-2-ol, is a valuable building block in its own right, notably as a precursor in the industrial synthesis of vitamins A and E.[6][7] Therefore, its effective protection and subsequent deprotection are crucial steps in complex, multi-step synthetic pathways. This guide provides an in-depth analysis of the compound's properties, synthesis, applications, and handling, tailored for professionals in chemical research and drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 27943-46-0 | [1][2][3][8][9][10] |

| Molecular Formula | C₁₀H₁₆O₂ | [1][2][3] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| IUPAC Name | 2-(2-methylbut-3-yn-2-yloxy)oxane | [2] |

| Synonyms | 3-methyl-1-butyn-3-yl tetrahydropyranyl ether, 2-((2-Methylbut-3-yn-2-yl)oxy)tetrahydro-2H-pyran | [2] |

| Topological Polar Surface Area | 18.5 Ų | [2][8] |

| Rotatable Bond Count | 3 | [2][8] |

| Hydrogen Bond Acceptor Count | 2 | [2][8] |

The Role of the Tetrahydropyranyl (THP) Protecting Group

The decision to protect a functional group is a critical strategic choice in synthesis. The THP ether is employed to mask the reactivity of the hydroxyl group of 2-methyl-3-butyn-2-ol.

Causality Behind Protection: The hydroxyl group is acidic and nucleophilic, making it incompatible with many reagents used to modify the alkyne. For instance, forming an acetylide with a strong base (e.g., n-BuLi or Grignard reagents) for subsequent C-C bond formation would be impossible, as the base would first deprotonate the hydroxyl group.

Advantages of THP Ethers:

-

Ease of Formation: They are readily formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.[11][12]

-

Stability: THP ethers are exceptionally stable across a broad range of non-acidic conditions, including exposure to strong bases, organometallic reagents (Grignard, organolithiums), hydrides (LiAlH₄, NaBH₄), and many oxidizing and reducing agents.[4][5]

-

Facile Cleavage: The protection is easily reversed by mild acid-catalyzed hydrolysis, regenerating the original alcohol.[11][12]

A Key Consideration - Diastereomer Formation: A notable drawback of THP protection is the creation of a new stereocenter at the anomeric carbon (C2) of the pyran ring. If the alcohol being protected is already chiral, this results in a mixture of diastereomers, which can complicate purification and characterization (e.g., NMR spectroscopy).[4] However, since 2-methyl-3-butyn-2-ol is achiral, this specific complication is avoided.

Synthesis: A Validated Protocol

The synthesis of this compound is a classic example of acid-catalyzed acetal formation.

Reaction Mechanism

The reaction proceeds via the protonation of the dihydropyran double bond to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then trapped by the nucleophilic hydroxyl group of 2-methyl-3-butyn-2-ol. A final deprotonation step yields the THP ether product and regenerates the acid catalyst.

Caption: Acid-catalyzed mechanism for THP ether formation.

Detailed Experimental Protocol

This protocol is a self-validating system, providing clear steps from reaction setup to purification and confirmation. It is adapted from established procedures.[13]

Reagents & Equipment:

-

2-Methyl-3-butyn-2-ol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.2 eq)

-

Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH) (0.01-0.05 eq)

-

Dichloromethane (DCM) or Benzene as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 2-methyl-3-butyn-2-ol (1.0 eq) in dichloromethane (approx. 0.5 M) in a round-bottom flask at 0 °C (ice bath), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of PPTS or p-TsOH (0.01-0.05 eq) to the stirred solution. Expertise Insight: PPTS is a milder catalyst than p-TsOH and is preferred for substrates sensitive to strong acids.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours (or up to 40 hours as some procedures suggest for completion).[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

Workup - Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine to remove residual water-soluble components.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by vacuum distillation.[13]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of THP-protected alcohol.

Application & Deprotection Logic

The primary application is to enable transformations at the alkyne terminus. Once these are complete, the hydroxyl group is regenerated via deprotection.

Logical Workflow: Protection → Reaction → Deprotection

This sequence allows for synthetic operations that would otherwise be impossible. For example, a Sonogashira coupling of the terminal alkyne with an aryl halide requires a base that would be incompatible with the free alcohol.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C10H16O2 | CID 4193843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 27943-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 27943-46-0 [chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. prepchem.com [prepchem.com]

An In-Depth Technical Guide to 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether, a key intermediate in complex organic synthesis. The document delves into the compound's core physical and chemical properties, underpinned by an analysis of its molecular structure. A central focus is placed on the strategic implementation of the tetrahydropyranyl (THP) group for protecting the tertiary alcohol, 2-methyl-3-butyn-2-ol, a critical precursor in the synthesis of pharmaceuticals like Vitamin A. This guide offers field-proven insights into the rationale behind its synthesis, detailed experimental protocols, safety considerations, and applications, tailored for researchers, scientists, and professionals in drug development.

Introduction and Strategic Importance

In the landscape of multi-step organic synthesis, the selective transformation of polyfunctional molecules is a paramount challenge. Protecting groups are the cornerstone of this strategic approach, enabling chemists to temporarily mask a reactive functional group to prevent its interference in subsequent chemical reactions. This compound is the archetypal example of this strategy in action. It is the protected form of 2-methyl-3-butyn-2-ol, a valuable building block used in the industrial synthesis of vitamins and fragrances.[1][2] The protection of its tertiary hydroxyl group as a tetrahydropyranyl (THP) ether allows for the manipulation of the terminal alkyne or other functionalities within a larger molecular framework, making it a compound of significant interest to the synthetic chemist.

Molecular Identity and Physical Properties

The compound is structurally composed of the 2-methyl-3-butyn-2-ol core, where the hydroxyl proton is replaced by a 2-tetrahydropyranyl group, forming an acetal. This structural modification is the source of its unique stability profile and physical characteristics.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2-methylbut-3-yn-2-yloxy)oxane[3] |

| CAS Number | 27943-46-0[3][4][5] |

| Molecular Formula | C₁₀H₁₆O₂[3][4][5] |

| Canonical SMILES | CC(C)(C#C)OC1CCCCO1[3] |

| InChIKey | IVDREIWJWDVUGO-UHFFFAOYSA-N[3][5] |

Table 2: Physical and Computed Properties

| Property | Value | Source |

| Molecular Weight | 168.23 g/mol | PubChem[3][5] |

| Exact Mass | 168.115029749 Da | PubChem[3][5] |

| Boiling Point | 47 °C at 0.8 mmHg | Experimental[6] |

| Topological Polar Surface Area | 18.5 Ų | Computed[3][4] |

| XLogP3 (Lipophilicity) | 1.6 | Computed[3][4] |

| Rotatable Bond Count | 3 | Computed[4] |

| Hydrogen Bond Acceptor Count | 2 | Computed[4] |

Note: Many physical properties such as melting point, density, and refractive index are not extensively reported in the literature. The values provided are a mix of experimental data and high-quality computational predictions.

The Tetrahydropyranyl (THP) Ether: A Strategic Choice for Alcohol Protection

The decision to protect an alcohol is driven by the need to prevent its acidic proton from interfering with basic or nucleophilic reagents, or to prevent the hydroxyl group from acting as a nucleophile itself. The THP ether is a classic and robust choice for this purpose.

Rationale for Protection

The THP group is employed due to its exceptional stability profile. It is inert to a wide array of reaction conditions that the parent alcohol would not survive, including:

-

Strongly basic conditions (e.g., ester hydrolysis with NaOH or KOH).[7][8]

-

Organometallic reagents such as Grignard and organolithium reagents.[8]

-

Nucleophilic attack and hydride reductions (e.g., LiAlH₄, NaBH₄).[7][8]

-

Acylating and alkylating reagents.[7]

This stability allows for extensive chemical modifications to be performed elsewhere in the molecule. The THP ether is, in essence, an acetal, and its stability is derived from the absence of the acidic proton characteristic of alcohols.[9]

Mechanism of Protection and Deprotection

The formation and cleavage of the THP ether are textbook examples of acid-catalyzed acetal chemistry.

-

Protection: The alcohol (2-methyl-3-butyn-2-ol) is treated with 3,4-dihydropyran (DHP) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid, PPTS). The acid protonates the double bond of DHP, creating a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic hydroxyl group of the alcohol to form the THP ether.[9][10]

-

Deprotection: The removal of the THP group is achieved by simple acid-catalyzed hydrolysis.[10] Treatment with a mild acid in the presence of water or an alcohol (alcoholysis) readily cleaves the acetal, regenerating the original alcohol and yielding 5-hydroxypentanal as a byproduct.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H16O2 | CID 4193843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. prepchem.com [prepchem.com]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. youtube.com [youtube.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. Tetrahydropyran - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-(2-methylbut-3-yn-2-yloxy)oxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2-(2-methylbut-3-yn-2-yloxy)oxane, a molecule of significant interest as a protected form of the versatile building block, 2-methyl-3-butyn-2-ol. The primary focus is on the most prevalent and efficient synthetic methodology: the acid-catalyzed addition of 2-methyl-3-butyn-2-ol to 3,4-dihydro-2H-pyran. This document delves into the underlying reaction mechanism, offers detailed, field-proven experimental protocols, and discusses critical parameters for reaction optimization. Alternative synthetic strategies, purification techniques, and methods for spectroscopic characterization are also explored. Safety protocols and the compound's applications in multistep organic synthesis are addressed to provide a holistic resource for professionals in research and drug development.

Introduction and Significance

2-(2-methylbut-3-yn-2-yloxy)oxane, also known as the tetrahydropyranyl (THP) ether of 2-methyl-3-butyn-2-ol, serves a crucial role in modern organic synthesis. The parent alcohol, 2-methyl-3-butyn-2-ol, is a valuable C5 building block used in the synthesis of terpenes, vitamins, and pharmaceuticals.[1][2][3][4] Its terminal alkyne and tertiary alcohol functionalities offer versatile handles for molecular elaboration.

However, the hydroxyl group's acidic proton can interfere with many synthetic transformations, such as those involving organometallic reagents or strong bases. Therefore, its protection is often a prerequisite for successful multi-step synthesis. The tetrahydropyranyl (THP) group is an ideal choice for this purpose due to its ease of installation, stability across a wide range of non-acidic conditions (including reactions with strong bases, hydrides, and organometallics), and its facile removal under mild acidic conditions.[5][6][7] The resulting ether, 2-(2-methylbut-3-yn-2-yloxy)oxane, effectively masks the reactive hydroxyl group, allowing for selective manipulation of the alkyne terminus.

Primary Synthetic Route: Acid-Catalyzed Tetrahydropyranylation

The most direct and widely employed method for synthesizing 2-(2-methylbut-3-yn-2-yloxy)oxane is the acid-catalyzed reaction between 2-methyl-3-butyn-2-ol and 3,4-dihydro-2H-pyran (DHP).[5][6] This reaction forms a stable acetal, specifically a THP ether.

Reaction Mechanism

The formation of the THP ether proceeds via an acid-catalyzed addition to the double bond of DHP. The mechanism can be described in three key steps:

-

Protonation and Carbocation Formation: The acid catalyst (H⁺) protonates the oxygen atom of the DHP enol ether, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly electrophilic at the carbon adjacent to the oxygen.[6]

-

Nucleophilic Attack: The hydroxyl group of 2-methyl-3-butyn-2-ol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms a new carbon-oxygen bond.[6]

-

Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, regenerating the acid catalyst and yielding the final THP ether product.[6]

Below is a diagram illustrating the reaction mechanism.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]

- 4. 2-Methyl-3-butyn-2-ol|C5H8O|115-19-5 [benchchem.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the IUPAC Nomenclature and Structural Analysis of C10H16O2 Ether Compounds

This guide provides a comprehensive exploration of the IUPAC nomenclature and structural characteristics of ether compounds with the molecular formula C10H16O2. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of rules to offer in-depth insights into the logic of chemical nomenclature and its practical application. We will dissect structurally diverse, representative isomers to illuminate the systematic approach required for unambiguous chemical communication.

Introduction: The Significance of Precise Nomenclature in Complex Molecules

The molecular formula C10H16O2 represents a diverse landscape of isomeric possibilities. With a degree of unsaturation of three, this formula can accommodate various combinations of rings, double bonds, and oxygen-containing functional groups. Within this landscape, ethers present unique structural challenges and opportunities. As a functional group, the ether linkage (R-O-R') is prevalent in natural products, pharmaceuticals, and industrial solvents, valued for its relative stability and specific solvation properties.[1][2]

Accurate and systematic naming under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC) is paramount. It ensures that a chemical name corresponds to a single, unique structure, eliminating ambiguity in research, patent applications, and regulatory submissions. This guide will focus on three distinct, plausible isomers of C10H16O2 to illustrate the application of IUPAC rules for acyclic, monocyclic, and bicyclic ether systems.

Isomer 1: An Acyclic Dienyl Diether - (1E,6E)-1,8-Dimethoxyocta-1,6-diene

Our first example is an acyclic structure containing two ether functionalities and two double bonds. This isomer allows for an exploration of nomenclature involving multiple functional groups and stereochemistry.

IUPAC Name Derivation:

-

Identify the Principal Functional Group: The molecule contains ether groups and double bonds. According to IUPAC priority rules, neither has precedence over the other for determining the suffix of the name. The ether groups are therefore treated as alkoxy substituents.[3][4]

-

Determine the Parent Chain: The longest continuous carbon chain containing the maximum number of double bonds is an octane chain with two double bonds (an octadiene).

-

Number the Parent Chain: The chain is numbered to give the locants of the double bonds the lowest possible numbers, which in this case is 1 and 6.

-

Name the Substituents: There are two methoxy (-OCH3) groups at positions 1 and 8.

-

Specify Stereochemistry: The geometry around both double bonds must be specified. Assuming an E (trans) configuration for both, we use the (E,E) designator. For clarity in complex molecules, locants are often included, leading to (1E,6E).

-

Assemble the Full Name: Combining these elements gives the full IUPAC name: (1E,6E)-1,8-dimethoxyocta-1,6-diene .

Structural Diagram:

Caption: Structure of (1E,6E)-1,8-dimethoxyocta-1,6-diene

Plausible Synthetic Approach: Williamson Ether Synthesis

A common and versatile method for preparing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[5][6]

Workflow for the Synthesis of (1E,6E)-1,8-dimethoxyocta-1,6-diene:

Caption: Williamson ether synthesis workflow.

Experimental Protocol:

-

Preparation of the Dialkoxide: To a solution of (2E,6E)-octa-2,6-diene-1,8-diol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), slowly add two equivalents of sodium hydride (NaH).

-

Reaction with Methyl Iodide: After the evolution of hydrogen gas ceases, add an excess (at least 2.2 equivalents) of methyl iodide to the reaction mixture.

-

Workup and Purification: Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction by carefully adding water. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Isomer 2: A Monocyclic Diether - 1,4-Di(propan-2-yloxy)cyclohex-1-ene

This isomer introduces a cyclic component and different alkoxy substituents, illustrating how to name ethers as substituents on a ring system.

IUPAC Name Derivation:

-

Identify the Parent Ring: The core structure is a six-membered ring with one double bond, which is cyclohexene.

-

Number the Ring: The double bond is assigned positions 1 and 2. Numbering proceeds to give the substituents the lowest possible locants. In this case, the substituents are at positions 1 and 4.

-

Name the Substituents: The substituents are two isopropoxy groups, correctly named as propan-2-yloxy groups according to systematic IUPAC nomenclature. The prefix "di" is used to indicate two identical substituents.

-

Assemble the Full Name: The complete IUPAC name is 1,4-di(propan-2-yloxy)cyclohex-1-ene .

Structural Diagram:

Caption: Structure of 1,4-di(propan-2-yloxy)cyclohex-1-ene.

Isomer 3: A Bicyclic Diether - 2,6-Dioxabicyclo[3.2.2]non-8-ene

This final isomer presents a bicyclic system, which requires a specific set of IUPAC rules for naming. The prefix "oxa" is used to denote the replacement of a carbon atom in the ring system with an oxygen atom.

IUPAC Name Derivation:

-

Identify the Bicyclic System: The structure is a bicyclic alkane. First, identify the bridgehead carbons (the two carbons shared by all three paths).

-

Count the Carbons in Each Bridge: Count the number of carbon atoms in each of the three paths connecting the bridgehead carbons. In this case, the paths have 3, 2, and 2 atoms.

-

Determine the Parent Alkane Name: The total number of atoms in the bicyclic system is 3 + 2 + 2 (from the bridges) + 2 (the bridgeheads) = 9. The parent alkane is nonane.

-

Incorporate the "Oxa" Prefix: Two carbon atoms in the ring system are replaced by oxygen atoms. Their positions must be indicated by numbering the entire system. Numbering starts at one bridgehead, proceeds along the longest path to the second bridgehead, then along the next longest path back to the first bridgehead, and finally along the shortest path. The oxygen atoms are at positions 2 and 6. Thus, we have a 2,6-dioxa...nonane derivative.

-

Locate the Double Bond: There is a double bond between positions 8 and 9. The name is modified from "nonane" to "non-8-ene".

-

Assemble the Full Name: The complete IUPAC name is 2,6-dioxabicyclo[3.2.2]non-8-ene .[7][8]

Structural Diagram:

Caption: Structure of 2,6-dioxabicyclo[3.2.2]non-8-ene.

Comparative Data Summary

| Property | Isomer 1 | Isomer 2 | Isomer 3 |

| IUPAC Name | (1E,6E)-1,8-dimethoxyocta-1,6-diene | 1,4-di(propan-2-yloxy)cyclohex-1-ene | 2,6-dioxabicyclo[3.2.2]non-8-ene |

| Molecular Formula | C10H16O2 | C10H16O2 | C10H16O2 |

| Molecular Weight | 168.23 g/mol | 168.23 g/mol | 168.23 g/mol |

| Structural Class | Acyclic Diether | Monocyclic Diether | Bicyclic Diether |

| Key Features | Two double bonds, two methoxy groups | Cyclohexene ring, two isopropoxy groups | Bridged bicyclic system with two ether linkages |

Conclusion

The systematic nomenclature of organic compounds, as governed by IUPAC, provides an essential framework for unambiguous scientific communication. Through the detailed analysis of three plausible C10H16O2 ether isomers—acyclic, monocyclic, and bicyclic—this guide has demonstrated the logical application of these rules to increasingly complex structures. For researchers in drug discovery and development, a mastery of these principles is not merely academic; it is a foundational skill that ensures precision in the documentation, synthesis, and protection of intellectual property. The ability to correctly name a novel compound is the first step in communicating its scientific and potential therapeutic value to the global scientific community.

References

- 1. Ether - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 4. Naming Ethers - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 18.2 Preparing Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

1H NMR spectrum of 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. This compound, often utilized in organic synthesis for the protection of a tertiary propargyl alcohol, presents a spectrum with distinct and instructive features. We will deconstruct the spectrum region by region, correlating each signal to the unique proton environments within the molecule. The discussion is grounded in fundamental principles, including chemical shift theory, magnetic anisotropy, and the critical concept of diastereotopicity arising from the molecule's inherent chirality. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for routine structural elucidation and verification.

Part 1: Molecular Structure and Proton Environments

The first step in any spectral interpretation is a thorough understanding of the molecular structure. The title compound is formed by the ether linkage between 2-methyl-3-butyn-2-ol and 2-hydroxytetrahydropyran (the hemiacetal form of dihydropyran).

The structure contains several distinct sets of protons, which are labeled in the diagram below for clarity.

Caption: Molecular structure with proton environments labeled.

The key proton environments are:

-

Hₐ: The terminal acetylenic proton.

-

Hₑ: The six protons of the two equivalent methyl groups.

-

Hₑ: The anomeric proton on the carbon atom bonded to two oxygens (C2 of the THP ring).

-

Hₑ, Hₑ, Hₑ, Hₑ: The remaining ten protons on the tetrahydropyran (THP) ring. A critical feature is that the anomeric carbon (C2) is a stereocenter, rendering the molecule chiral. This chirality makes the geminal protons on the C3, C4, C5, and C6 positions of the THP ring diastereotopic .[1][2]

Part 2: Guiding Principles for Spectral Interpretation

Pillar 1: Chemical Shift and Inductive Effects

The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, like oxygen, withdraw electron density from neighboring protons, "deshielding" them from the applied magnetic field and causing their resonance to appear at a higher chemical shift (downfield). In our target molecule, the two ether oxygens exert a powerful deshielding effect on adjacent protons, most notably the anomeric proton (Hₑ) and the C6 protons of the THP ring.

Pillar 2: Magnetic Anisotropy of the Alkyne

While sp-hybridized carbons are more electronegative than sp³ carbons, which would suggest a downfield shift for the acetylenic proton (Hₐ), the opposite is observed. This is due to magnetic anisotropy.[3] When the alkyne triple bond aligns with the external magnetic field (B₀), the π-electrons circulate in a plane perpendicular to the bond axis. This circulation induces a local magnetic field that opposes the applied field along the axis of the molecule.[4] The acetylenic proton lies within this shielding cone, causing it to resonate at a significantly lower chemical shift (upfield) than vinylic or aromatic protons, typically in the δ 2-3 ppm range.[5][6]

Pillar 3: The Consequence of Chirality - Diastereotopicity

The anomeric carbon of the THP ether is a chiral center. Consequently, the pairs of protons on the methylene groups of the ring (at positions C3, C4, C5, and C6) are diastereotopic.[7][8] This means that even though they are attached to the same carbon, they are in chemically non-equivalent environments. One proton may be cis to the bulky substituent at C2, while the other is trans. They cannot be interchanged by any symmetry operation (like rotation or reflection) within the molecule.[2]

The practical consequence in the ¹H NMR spectrum is profound:

-

Diastereotopic protons will have different chemical shifts .

-

They will exhibit spin-spin coupling to each other (geminal coupling) in addition to coupling with protons on adjacent carbons (vicinal coupling). This leads to highly complex and often overlapping multiplets for the THP ring protons, transforming simple triplets or quartets into intricate patterns like doublets of doublets or multiplets.

Part 3: Detailed Spectral Analysis

Based on the principles above and data from analogous structures, we can predict the ¹H NMR spectrum of this compound.

The 2-Methyl-3-butyn-2-yl Moiety (δ 1.0 - 2.5 ppm)

-

gem-Dimethyl Protons (Hₑ): The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and have no adjacent protons to couple with.

-

Expected Signal: A sharp singlet.

-

Integration: 6H.

-

Expected Chemical Shift: Approximately δ 1.51 ppm . This is consistent with literature values for similar tertiary alcohols and ethers.[9] One synthetic preparation reports two closely spaced singlets at δ 1.48 and 1.51, which could arise from conformational locking but is more likely to be observed as a single, slightly broadened peak at standard temperatures and field strengths.[10]

-

-

Acetylenic Proton (Hₐ): This proton is shielded by the magnetic anisotropy of the triple bond. It has no vicinal protons.

The Tetrahydropyranyl (THP) Moiety (δ 1.5 - 5.0 ppm)

This region is characterized by complexity arising from diastereotopicity and overlapping signals.

-

Anomeric Proton (Hₑ): This proton is attached to a carbon bonded to two oxygen atoms, resulting in significant deshielding.

-

Expected Signal: A multiplet (or doublet of doublets), resulting from coupling to the two diastereotopic protons at the C3 position.

-

Integration: 1H.

-

Expected Chemical Shift: In the range of δ 4.7 - 5.6 ppm .[10] Its downfield position makes it a highly diagnostic signal for the presence of the THP protecting group.

-

-

C6 Methylene Protons (next to ring oxygen): These two diastereotopic protons are deshielded by the adjacent ring oxygen.

-

Expected Signal: Two separate, complex multiplets. Each will be split by its geminal partner and the two protons on C5.

-

Integration: 2H total (1H for each multiplet).

-

Expected Chemical Shift: One proton will appear around δ 3.9-4.1 ppm and the other around δ 3.5-3.7 ppm . The exact shift depends on their axial/equatorial orientation in the dominant chair conformation of the ring.[11][12]

-

-

C3, C4, C5 Methylene Protons: These six protons are all chemically non-equivalent (diastereotopic) and resonate in the crowded aliphatic region of the spectrum.

-

Expected Signal: A broad, complex, and overlapping series of multiplets. Resolving these signals into individual assignments is typically not feasible without advanced 2D NMR techniques (e.g., COSY, HSQC).

-

Integration: 6H total for the entire region.

-

Expected Chemical Shift: A broad envelope from approximately δ 1.5 to 1.9 ppm .[13] This region will likely overlap with the gem-dimethyl singlet.

-

Part 4: Summary of Expected ¹H NMR Data

The predicted spectral data is summarized in the table below.

| Proton Label | Expected Chemical Shift (δ, ppm) | Integration | Multiplicity | Causality and Key Insights |

| Hₑ (gem-Dimethyl) | ~ 1.51 | 6H | Singlet (s) | Equivalent methyls with no adjacent protons. |

| Hₐ (Acetylenic) | ~ 2.45 | 1H | Singlet (s) | Shielded by alkyne magnetic anisotropy.[4] |

| THP Ring Protons | ~ 1.5 - 1.9 | 6H | Complex Multiplets (m) | Overlapping signals of 6 diastereotopic protons on C3, C4, C5. |

| THP C6 Protons | ~ 3.5 - 4.1 | 2H | Two separate Multiplets (m) | Diastereotopic protons deshielded by adjacent ring oxygen.[12] |

| Hₑ (Anomeric) | ~ 4.7 - 5.6 | 1H | Multiplet (m) | Highly deshielded proton on O-CH-O acetal carbon. |

Part 5: Self-Validating Experimental Protocol

To obtain a high-resolution and unambiguous spectrum, adherence to a robust experimental protocol is essential.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent for organic molecules and its residual proton peak at δ 7.26 does not interfere with the signals of interest.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow TMS peak shape.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

Use a standard 90° pulse angle.

-

Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

-

Acquire 16-32 scans (transients) for a good signal-to-noise ratio.

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate all signals and analyze the chemical shifts and coupling patterns.

-

Caption: Recommended workflow for ¹H NMR data acquisition.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. The key diagnostic signals include a singlet for the six equivalent methyl protons at ~δ 1.51 ppm, a characteristic upfield singlet for the acetylenic proton at ~δ 2.45 ppm, and a highly deshielded multiplet for the anomeric proton above δ 4.7 ppm. The most complex feature is the series of overlapping multiplets for the THP ring protons, a direct and predictable consequence of the diastereotopicity induced by the chiral anomeric center. A thorough understanding of these underlying principles enables confident structural verification and serves as a valuable case study for spectral interpretation.

References

- 1. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. Magnetic Anisotropy - Paramagnetic Shielding [quimicaorganica.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]

- 9. rsc.org [rsc.org]

- 10. prepchem.com [prepchem.com]

- 11. modgraph.co.uk [modgraph.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Table 1 from Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to THP-Protected 2-Methyl-3-butyn-2-ol: Structure, Properties, and Synthetic Utility

Abstract

This technical guide provides a comprehensive overview of 2-((2-methylbut-3-yn-2-yl)oxy)tetrahydro-2H-pyran, the tetrahydropyranyl (THP) protected form of 2-Methyl-3-butyn-2-ol. The strategic application of the THP protecting group is pivotal in synthetic chemistry, enabling the versatile use of the parent alcohol in complex, multi-step syntheses by masking its reactive hydroxyl group. This document delves into the chemical structure, physicochemical properties, detailed synthetic protocols for its formation and cleavage, and its applications in research and development, particularly within the pharmaceutical and fine chemical industries. This guide is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of this valuable synthetic intermediate.

Introduction: The Strategic Importance of Hydroxyl Protection

In the realm of organic synthesis, the selective transformation of multifunctional molecules is a paramount challenge. The hydroxyl group, a ubiquitous functional group in natural products and pharmaceutical intermediates, is nucleophilic and moderately acidic, rendering it reactive under a wide range of conditions. This reactivity, while often desirable, can interfere with intended chemical transformations elsewhere in a molecule. Consequently, the temporary masking or "protection" of hydroxyl groups is a cornerstone of modern synthetic strategy.

The tetrahydropyranyl (THP) ether is a widely employed protecting group for alcohols due to its ease of installation, general stability under non-acidic conditions (including exposure to organometallics, hydrides, and strong bases), and straightforward removal under mild acidic conditions.[1][2] 2-Methyl-3-butyn-2-ol is a valuable building block in its own right, serving as a precursor in the synthesis of various pharmaceuticals and fine chemicals.[3][4] Its protection as a THP ether unlocks its full potential in sequential synthetic routes where the integrity of the hydroxyl group must be maintained during preceding steps.

This guide will provide a detailed examination of the THP-protected form of 2-Methyl-3-butyn-2-ol, offering both theoretical understanding and practical, actionable protocols for the laboratory setting.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-((2-methylbut-3-yn-2-yl)oxy)tetrahydro-2H-pyran features the core 2-methyl-3-butyn-2-ol moiety linked via an ether bond to a tetrahydropyran ring. This linkage forms an acetal, which accounts for its stability in basic and neutral media and its lability in the presence of acid.

A critical feature of THP protection is the introduction of a new stereocenter at the anomeric carbon (C2) of the tetrahydropyran ring.[2] As 2-Methyl-3-butyn-2-ol is achiral, its reaction with 3,4-dihydro-2H-pyran (DHP) results in a racemic mixture of two enantiomers. This can lead to complexities in NMR spectroscopy, where diastereotopic protons may exhibit distinct signals.

Below is a summary of the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-((2-methylbut-3-yn-2-yl)oxy)tetrahydro-2H-pyran | [5] |

| Synonyms | 2-(2-methylbut-3-yn-2-yloxy)oxane | [6][7] |

| CAS Number | 27943-46-0 | [5][6] |

| Molecular Formula | C₁₀H₁₆O₂ | [5][6] |

| Molecular Weight | 168.23 g/mol | [5][6] |

| Appearance | Clear, colorless liquid | [6][7] |

| Boiling Point | 90-92 °C at 17 Torr | [6][7] |

| Density (Predicted) | 0.96 ± 0.1 g/cm³ | [6][7] |

Spectroscopic Characterization (Predicted)

¹H NMR (CDCl₃, 400 MHz):

-

δ 4.80-4.90 (m, 1H): The proton on the anomeric carbon of the THP ring (O-CH-O).

-

δ 3.85-3.95 (m, 1H) & 3.50-3.60 (m, 1H): The two diastereotopic protons on the C6 of the THP ring adjacent to the ring oxygen.

-

δ 2.40 (s, 1H): The acetylenic proton.

-

δ 1.50-1.90 (m, 6H): The three methylene groups of the THP ring.

-

δ 1.45 (s, 6H): The two equivalent methyl groups of the butynol moiety.

¹³C NMR (CDCl₃, 100 MHz):

-

δ 98-99: The anomeric carbon of the THP ring (O-C-O).

-

δ 85-86: The quaternary carbon of the butynol moiety bearing the oxygen atom.

-

δ 72-73: The terminal acetylenic carbon.

-

δ 70-71: The internal acetylenic carbon.

-

δ 62-63: The C6 carbon of the THP ring.

-

δ 30-31: A methylene carbon of the THP ring.

-

δ 29-30: The two equivalent methyl carbons of the butynol moiety.

-

δ 25-26: A methylene carbon of the THP ring.

-

δ 19-20: A methylene carbon of the THP ring.

Infrared (IR) Spectroscopy (Neat):

-

~3300 cm⁻¹ (sharp, medium): C-H stretch of the terminal alkyne.

-

~2940 cm⁻¹ (strong): sp³ C-H stretching from the methyl and methylene groups.

-

~2110 cm⁻¹ (weak): C≡C stretching of the terminal alkyne.

-

~1120, 1075, 1035 cm⁻¹ (strong): C-O stretching vibrations characteristic of the acetal group.

Synthesis and Deprotection Protocols

The following protocols are representative procedures for the synthesis and deprotection of THP-protected 2-Methyl-3-butyn-2-ol. These should be adapted and optimized by the researcher based on their specific laboratory conditions and scale.

Synthesis of THP-Protected 2-Methyl-3-butyn-2-ol

This procedure involves the acid-catalyzed addition of 2-Methyl-3-butyn-2-ol to 3,4-dihydro-2H-pyran (DHP). p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst.

Caption: Synthesis of THP-protected 2-Methyl-3-butyn-2-ol.

Experimental Protocol:

-

To a solution of 2-Methyl-3-butyn-2-ol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Cool the mixture to 0 °C using an ice bath.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~0.02 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is typically purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure THP-protected alcohol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The reaction is sensitive to water, which can compete with the alcohol for reaction with the protonated DHP, leading to byproducts.

-

Inert Atmosphere: While not strictly necessary for this reaction, it is good practice, especially when working with anhydrous solvents.

-

Catalytic Acid: The acid protonates the double bond of DHP, generating a resonance-stabilized carbocation that is then attacked by the alcohol.[1]

-

Aqueous Workup: The addition of sodium bicarbonate neutralizes the acidic catalyst, preventing potential deprotection during workup and extraction.

-

Purification: Column chromatography is often necessary to remove excess DHP, its polymerization byproducts, and any unreacted starting material.[8]

Deprotection of THP-Protected 2-Methyl-3-butyn-2-ol

The THP group is readily cleaved under mild acidic conditions to regenerate the parent alcohol. A common method involves the use of a protic acid in an alcoholic solvent.

Caption: Deprotection of the THP ether to yield the parent alcohol.

Experimental Protocol:

-

Dissolve the THP-protected 2-Methyl-3-butyn-2-ol (1.0 eq) in methanol (~0.2 M).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, ~0.1 eq).

-

Stir the solution at room temperature and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, neutralize the acid by adding a solid base such as sodium bicarbonate or by washing with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

If an aqueous workup was performed, extract the product into a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

The resulting crude alcohol can be purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Protic Solvent: The use of an alcohol like methanol or an aqueous solvent system facilitates the hydrolysis of the acetal. The solvent acts as a nucleophile to trap the carbocation intermediate formed after the initial protonation of the THP ether oxygen.

-

Mild Acid: A catalytic amount of a mild acid is sufficient to promote the reaction without causing degradation of sensitive functional groups. Acetic acid in a THF/water mixture is another common system for deprotection.[1]

-

Neutralization: It is crucial to neutralize the acid after the reaction is complete to prevent any undesired side reactions during the workup and storage of the product.

Applications in Research and Drug Development

The primary utility of THP-protected 2-Methyl-3-butyn-2-ol lies in its role as a stable, masked form of the parent alcohol. This protection strategy is employed in multi-step syntheses where other parts of the molecule need to be modified under conditions that would be incompatible with a free hydroxyl group.

Key Application Areas:

-

Sonogashira Coupling: The terminal alkyne of 2-Methyl-3-butyn-2-ol is a versatile handle for carbon-carbon bond formation, most notably in the Sonogashira coupling reaction. With the hydroxyl group protected as a THP ether, the molecule can be coupled with various aryl or vinyl halides. The resulting product can then be deprotected to reveal the free alcohol for further functionalization. This is a common strategy in the synthesis of complex organic molecules.[4]

-

Precursor to Pharmaceutical Intermediates: 2-Methyl-3-butyn-2-ol itself is a precursor to 2-methyl-3-buten-2-ol through selective hydrogenation.[9] This product is an important intermediate in the industrial synthesis of Vitamin A and Vitamin E. The use of a protected form of the alcohol could be advantageous in alternative synthetic routes where the hydroxyl group might interfere with the hydrogenation catalyst or other reagents.

-

Building Block for Natural Product Synthesis: The structural motif of a tertiary alcohol adjacent to an alkyne is found in numerous natural products. The ability to protect this hydroxyl group allows for the elaboration of other parts of the molecule before its final unveiling.

Conclusion

THP-protected 2-Methyl-3-butyn-2-ol is a valuable synthetic intermediate that offers a reliable method for masking the reactivity of the parent alcohol's hydroxyl group. Its stability under a wide range of non-acidic conditions, coupled with the ease of its removal, makes it an excellent choice for complex, multi-step synthetic campaigns. This guide has provided a detailed overview of its structure, properties, and practical synthetic protocols, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work. As with any chemical procedure, appropriate safety precautions should be taken, and the protocols should be optimized for the specific context of their use.

References

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether | C10H16O2 | CID 4193843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 27943-46-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 27943-46-0 [chemicalbook.com]

- 8. reddit.com [reddit.com]

- 9. 2-Methyl-3-butyn-2-ol | C5H8O | CID 8258 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of 2-Methyl-3-butyn-2-yl 2-Tetrahydropyranyl Ether in Complex Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Masking for Molecular Construction

In the intricate field of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the concept of the "protecting group" is fundamental.[1] These molecular scaffolds are temporarily installed on a reactive functional group to prevent its participation in a chemical reaction, thereby directing the transformation to another site within the molecule.[2] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.[1]

This guide focuses on a specific and highly strategic protected building block: 2-Methyl-3-butyn-2-yl 2-tetrahydropyranyl ether (CAS No. 27943-46-0).[3] This compound is the tetrahydropyranyl (THP) ether of 2-Methyl-3-butyn-2-ol, a crucial C5 precursor in the industrial synthesis of Vitamin A and other retinoids.[4] The THP group serves to mask the nucleophilic and acidic hydroxyl group, liberating the terminal alkyne for a variety of powerful carbon-carbon bond-forming reactions. This guide will provide an in-depth analysis of the synthesis, stability, and strategic application of this compound, complete with detailed experimental protocols and mechanistic insights.

Core Principles: The Tetrahydropyranyl (THP) Ether Protecting Group

The tetrahydropyranyl (THP) ether is a classic and widely utilized protecting group for alcohols.[5] It is, in essence, an acetal formed from the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[6]

Key Attributes of the THP Group:

-

Ease of Introduction: Typically formed under mild acidic conditions.[7]

-

Robust Stability: THP ethers are exceptionally stable to a wide array of non-acidic reagents, including strongly basic conditions (e.g., organolithium reagents, Grignard reagents), metal hydrides, and many oxidizing and reducing agents.[6]

-

Facile Cleavage: Deprotection is readily achieved under mild acidic conditions, regenerating the parent alcohol.[7]

A primary consideration when using the THP group is the introduction of a new stereocenter at the anomeric carbon, which can lead to a mixture of diastereomers if the parent alcohol is chiral.[5] However, for an achiral substrate like 2-methyl-3-butyn-2-ol, this is not a complicating factor.

Synthesis of this compound (Protection)

The synthesis of the title compound is a straightforward acid-catalyzed addition of the tertiary alcohol to 3,4-dihydro-2H-pyran (DHP).

Mechanistic Pathway of Protection

The reaction proceeds via a well-established mechanism initiated by the protonation of the electron-rich double bond in DHP. This generates a resonance-stabilized oxocarbenium ion. The hydroxyl group of 2-methyl-3-butyn-2-ol then acts as a nucleophile, attacking the electrophilic anomeric carbon. Subsequent deprotonation of the resulting oxonium ion by a weak base regenerates the acid catalyst and yields the final THP ether.[7]

Caption: Acid-catalyzed formation of the THP ether.

Experimental Protocol: Protection of 2-Methyl-3-butyn-2-ol

This protocol is adapted from a general and reliable procedure for the tetrahydropyranylation of alcohols.

Materials:

-

2-Methyl-3-butyn-2-ol

-

3,4-Dihydro-2H-pyran (DHP), 1.2 equivalents

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O), 0.002 equivalents (catalytic)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-methyl-3-butyn-2-ol (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (1.2 equiv).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 5 mg for a 25 mmol scale reaction).

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield the pure this compound as a colorless oil. A reported yield for a similar procedure is 86%.

Strategic Application in Synthesis

The primary utility of this compound is to enable the terminal alkyne to participate in reactions that would be incompatible with a free hydroxyl group. The stability of the THP ether to strong bases and organometallic reagents is key to this strategy.

Role in Vitamin A Synthesis

The industrial synthesis of Vitamin A and related retinoids heavily relies on building blocks derived from 2-methyl-3-butyn-2-ol.[4] In many synthetic routes, the alkyne moiety is elaborated through C-C bond-forming reactions. Protecting the hydroxyl group as a THP ether allows for the deprotonation of the terminal alkyne with strong bases (e.g., Grignard reagents, organolithiums) to form an acetylide, which can then be used as a nucleophile in subsequent steps without interference from the acidic alcohol proton.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

The THP-protected alkyne is an excellent substrate for powerful cross-coupling reactions that are central to modern organic synthesis.

-

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[8] The THP-protected 2-methyl-3-butyn-2-ol can be coupled with various aryl bromides in good to excellent yields, providing a direct route to aryl-substituted propargyl alcohols after deprotection.[9] This is a key transformation for building the carbon skeleton of many pharmaceutical compounds.

-

Cadiot-Chodkiewicz Coupling: This reaction couples a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt, to form an unsymmetrical 1,3-diyne.[10] The use of 2-methyl-3-butyn-2-ol was reported in the very first examples of this reaction, highlighting the compatibility of the tertiary alcohol with the reaction conditions.[11] Protecting the alcohol as a THP ether can enhance solubility and prevent potential side reactions in more complex substrates.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. EP0601918A1 - Process for the preparation of vitamin A and intermediates useful in this process - Google Patents [patents.google.com]

- 3. This compound | C10H16O2 | CID 4193843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20200283368A1 - New intermediates for the vitamin a synthesis - Google Patents [patents.google.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. mdpi.com [mdpi.com]

- 9. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Basic stability of tetrahydropyranyl ethers

An In-depth Technical Guide to the Basic Stability of Tetrahydropyranyl Ethers

Authored by a Senior Application Scientist

Introduction

Tetrahydropyranyl (THP) ethers are a cornerstone in the strategic protection of hydroxyl groups during multi-step organic synthesis.[1][2] First introduced as a generally useful protecting group for alcohols in the mid-20th century, their enduring prevalence is a testament to their reliability and versatility.[3][4] The utility of the THP group stems from several key advantages: the low cost of the precursor 3,4-dihydro-2H-pyran (DHP), the simplicity of its installation, and its distinct stability profile.[1][2] This guide provides an in-depth exploration of the core stability of THP ethers, with a particular focus on their behavior in basic media, a characteristic that is fundamental to their application in complex synthetic pathways.

The THP group is classified as an acetal, which fundamentally dictates its chemical reactivity.[4] This structural feature is the lynchpin to understanding its stability: while it is readily cleaved under acidic conditions, it exhibits remarkable resilience in the presence of a wide array of basic and nucleophilic reagents.[4][5][6] This orthogonality in deprotection conditions allows for the selective unmasking of hydroxyl groups in the presence of other acid-labile protecting groups, a crucial aspect of modern synthetic strategy.[7][8]

This document will dissect the chemical principles governing the stability of THP ethers under basic conditions, provide a mechanistic rationale for their inertness, and present a systematic evaluation of their compatibility with various classes of basic reagents. We will also explore experimental protocols for assessing this stability and discuss practical considerations for drug development professionals and research scientists.

The Chemical Foundation of THP Ether Stability in Basic Media

The pronounced stability of THP ethers in basic environments is a direct consequence of their electronic and structural properties. Unlike functional groups that possess acidic protons or electrophilic centers susceptible to nucleophilic attack, the THP ether linkage is inherently robust towards bases.

Mechanistic Rationale for Stability

The core of a THP ether is an acetal functionality. The cleavage of an ether bond, in general, requires the protonation of the ether oxygen to create a good leaving group (an alcohol).[9] In the absence of an acid catalyst, the lone pairs on the ether oxygen are not sufficiently basic to be protonated by weak acids, and the hydroxide or alkoxide that would be the leaving group in a base-mediated cleavage is a very poor leaving group.

Under basic conditions, a hypothetical cleavage would necessitate a nucleophilic attack on one of the α-carbons of the ether or an elimination reaction. However, both pathways are energetically unfavorable for THP ethers:

-

Nucleophilic Attack (SN2): A direct displacement of the alkoxide by a nucleophile at the anomeric carbon or the carbon of the protected alcohol is highly unlikely. The C-O bond is strong, and the resulting alkoxide is a poor leaving group.

-

Elimination (E2): An E2 elimination would require a strong base to abstract a proton from a carbon adjacent to the ether oxygen, leading to the formation of a double bond and cleavage of the C-O bond. The protons on the tetrahydropyran ring and the protected alcohol's α-carbon are not sufficiently acidic to be removed by common bases.

The following diagram illustrates the stability of the THP ether linkage under basic conditions, contrasting it with the acid-catalyzed cleavage pathway.

Caption: Stability of THP ethers under basic vs. acidic conditions.

Compatibility with Common Basic Reagents

The inertness of THP ethers to basic conditions makes them compatible with a wide range of synthetic transformations. This stability has been experimentally verified and is a cornerstone of their utility.

| Reagent Class | Specific Examples | Stability of THP Ether | Reference |

| Strong Bases | NaOH, KOH, LiOH (for ester hydrolysis) | Stable | [3] |

| t-BuOK, NaH, LDA | Stable | [5] | |

| Organometallics | Grignard reagents (RMgX) | Stable (at low temperatures, <0°C) | [3][6] |

| Organolithiums (RLi) | Stable (at low temperatures, <0°C) | [3][6] | |

| Organocuprates (R₂CuLi) | Stable (at low temperatures, <0°C) | [3] | |

| Metal Hydrides | NaBH₄, LiAlH₄ (in the absence of Lewis acids) | Stable | [3][5] |

| Amines & Amides | NH₃, RNH₂, Pyridine, NEt₃ | Stable | [5] |

| Acylating/Alkylating | RCOCl, CH₃I (in the presence of a non-nucleophilic base) | Stable | [5] |

It is important to note that while THP ethers are generally stable to organometallic reagents, reactions should be conducted at low temperatures (typically below 0°C) to prevent potential side reactions.[3]

Experimental Workflow for Assessing THP Ether Stability

For researchers and drug development professionals, it is often necessary to confirm the stability of a protected intermediate under specific reaction conditions. The following is a generalized workflow for assessing the stability of a THP ether to a given base.

Caption: Workflow for evaluating THP ether stability.

Detailed Experimental Protocol

Objective: To determine the stability of a THP-protected alcohol in the presence of a selected base.

Materials:

-

THP-protected substrate

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

-

Base to be tested (e.g., NaH, t-BuOK)

-

TLC plates, developing solvent system

-

Quenching agent (e.g., saturated NH₄Cl solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., Na₂SO₄)

-

Instrumentation for analysis (TLC, LC-MS, NMR)

Procedure:

-

Reaction Setup: Dissolve the THP-protected substrate (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add the base (e.g., 1.1 equivalents for a stoichiometric reaction, or a catalytic amount if applicable) to the reaction mixture at the desired temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or LC-MS. A co-spot of the starting material should be used as a reference.

-

Work-up: Once the desired reaction time has elapsed (or if decomposition is observed), quench the reaction by adding a suitable quenching agent.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate in vacuo.

-

Analysis: Analyze the crude product by NMR and LC-MS to determine the extent of deprotection or decomposition of the THP ether.

Self-Validating System: The trustworthiness of this protocol lies in its direct comparison of the starting material with the reaction mixture over time. The absence of the deprotected alcohol and the persistence of the starting material in the analytical data provide a clear and self-validating confirmation of the THP ether's stability under the tested conditions.

Practical Considerations in Drug Development

In the context of drug development, the choice of protecting groups is critical to the efficiency and scalability of a synthetic route. The robust stability of THP ethers under basic conditions offers several advantages:

-

Orthogonal Protection Strategies: THP ethers can be used in concert with base-labile protecting groups, allowing for selective deprotection and functionalization at different stages of a synthesis.[7][8]

-

Compatibility with a Wide Range of Reactions: The inertness of THP ethers allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group.

-

Cost-Effectiveness: The low cost of dihydropyran makes the THP group an economically viable choice for large-scale synthesis.[1]

However, there are also some drawbacks to consider:

-

Formation of Diastereomers: The reaction of a chiral alcohol with dihydropyran creates a new stereocenter at the anomeric carbon, resulting in a mixture of diastereomers.[5][6] This can complicate purification and spectral analysis.

-

Acid Lability: The high sensitivity of THP ethers to acid requires careful control of reaction conditions to avoid premature deprotection.[4][6]

Conclusion

The stability of tetrahydropyranyl ethers under basic conditions is a fundamental and enabling characteristic that has solidified their role as a workhorse protecting group in organic synthesis. Their inertness to a wide array of strong bases, organometallics, and hydrides is a direct consequence of their acetal structure, which lacks a viable pathway for base-mediated cleavage. This in-depth guide has provided a mechanistic understanding of this stability, outlined their compatibility with common basic reagents, and presented a robust experimental workflow for validating their stability in specific applications. For researchers, scientists, and drug development professionals, a thorough understanding of the basic stability of THP ethers is essential for the design and execution of efficient and successful synthetic strategies.

References

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Tetrahydropyran (THP) as a Protecting Group for Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of hydroxyl groups is a cornerstone of multistep organic synthesis, preventing undesirable side reactions and enabling complex molecular architecture construction. Among the arsenal of protecting groups, the tetrahydropyran (THP) group holds a significant, albeit nuanced, position. This guide provides a comprehensive technical overview of the application of THP as a protecting group, with a specialized focus on the often-challenging protection of tertiary alcohols. We will explore the fundamental reaction mechanisms, delve into the intricacies of catalyst selection, present detailed experimental protocols, and discuss strategic considerations for both the protection and deprotection steps. This document is intended to serve as a practical resource for researchers and professionals in the field of drug development and organic synthesis, offering field-proven insights to navigate the complexities of utilizing THP ethers in their synthetic endeavors.

Introduction: The Role and Significance of the THP Protecting Group

In the intricate landscape of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the ability to selectively mask and unmask reactive functional groups is paramount. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, often requires temporary protection to withstand a variety of reaction conditions. The tetrahydropyranyl (THP) ether, formed by the reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), is a widely employed protecting group due to its low cost, ease of introduction, and general stability towards a broad range of non-acidic reagents.[1][2][3]

THP ethers are classified as acetals and exhibit robust stability under strongly basic conditions, towards organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[4][5] This stability profile makes the THP group an attractive choice in many synthetic routes. However, a notable characteristic of THP protection is the creation of a new stereocenter at the anomeric carbon of the tetrahydropyran ring, which can lead to the formation of diastereomeric mixtures if the starting alcohol is chiral.[1][4] This can complicate purification and characterization, a factor that must be carefully considered during synthetic planning.

The Challenge of Protecting Tertiary Alcohols

While the protection of primary and secondary alcohols with THP is a relatively straightforward and well-documented process, the tetrahydropyranylation of tertiary alcohols presents a significant synthetic hurdle. The increased steric hindrance around the tertiary hydroxyl group impedes the nucleophilic attack of the alcohol onto the protonated DHP intermediate, often leading to sluggish or incomplete reactions under standard conditions.[6] Furthermore, the acidic conditions typically employed for THP protection can promote undesired side reactions with sensitive tertiary alcohols, such as elimination to form alkenes.

Overcoming these challenges requires a nuanced understanding of the reaction mechanism and a careful selection of catalysts and reaction conditions tailored to the specific substrate. The following sections will dissect these aspects in detail, providing a practical guide to the successful THP protection of tertiary alcohols.

Mechanism of THP Protection: An Acid-Catalyzed Addition

The formation of a THP ether is an acid-catalyzed addition of an alcohol to the carbon-carbon double bond of DHP.[1] The mechanism can be broken down into three key steps:

-

Protonation of DHP: The acid catalyst protonates the alkene of DHP, generating a resonance-stabilized carbocation.[1][7] This is the rate-determining step and is crucial for activating the DHP towards nucleophilic attack.

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the carbocation, resulting in the formation of a new carbon-oxygen bond.[1] For tertiary alcohols, this step is sterically hindered.

-

Deprotonation: A weak base, typically the conjugate base of the acid catalyst or the solvent, removes the proton from the newly formed oxonium ion, regenerating the acid catalyst and yielding the final THP ether product.[8]

Catalyst Selection for Tertiary Alcohol Protection: A Critical Choice

The choice of acid catalyst is paramount for the successful tetrahydropyranylation of sterically hindered tertiary alcohols. The catalyst must be sufficiently acidic to promote the reaction but mild enough to avoid substrate degradation. A variety of catalysts have been employed, ranging from protic acids to Lewis acids and heterogeneous catalysts.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Protic Acids | p-Toluenesulfonic acid (TsOH), Pyridinium p-toluenesulfonate (PPTS)[8] | Readily available, inexpensive. | Can be too harsh for acid-sensitive substrates, leading to side reactions. |

| Lewis Acids | Boron trifluoride etherate (BF₃·OEt₂)[2], Ferric perchlorate[6] | Can be highly effective for hindered alcohols. | Often require anhydrous conditions, can be expensive and difficult to handle. |

| Heterogeneous Catalysts | Montmorillonite K-10 clay[9], Zeolites (H-beta)[4], Polystyrene-supported GaCl₃[6] | Mild reaction conditions, easy removal by filtration, recyclable. | May have lower activity than homogeneous catalysts, requiring longer reaction times. |

| Other Catalysts | Bismuth triflate[4], Cerium(IV) ammonium nitrate (CAN)[5] | Often effective under mild, sometimes solvent-free conditions. | Can be more expensive. |

For tertiary alcohols, milder catalysts such as PPTS are often preferred over stronger acids like TsOH to minimize the risk of elimination.[8] Heterogeneous catalysts are also an excellent choice, offering the benefits of simplified workup and catalyst recycling.[4][10]

Experimental Protocol: THP Protection of a Tertiary Alcohol

This section provides a detailed, step-by-step methodology for the THP protection of a generic tertiary alcohol using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.

Materials:

-

Tertiary alcohol (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the tertiary alcohol (1.0 eq) and anhydrous dichloromethane.

-

Add 3,4-dihydro-2H-pyran (1.5 eq) to the solution.

-

Add pyridinium p-toluenesulfonate (0.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the tertiary alcohol.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure THP ether.

Deprotection of Tertiary THP Ethers: Regenerating the Alcohol